molecular formula C16H19N B15484881 N-Benzyl-N-methylphenethylamine

N-Benzyl-N-methylphenethylamine

Cat. No.: B15484881
M. Wt: 225.33 g/mol
InChI Key: XSFWMVNBEHPQHZ-UHFFFAOYSA-N
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Description

Context within Phenethylamine (B48288) Chemical Space

N-Benzyl-N-methylphenethylamine, also known as α-benzyl-N-methylphenethylamine (BNMPA), is a substituted phenethylamine. nih.govnih.gov The core phenethylamine structure consists of a phenyl ring attached to an ethylamine (B1201723) backbone. In BNMPA, the amine group is secondary, bearing both a methyl group and a benzyl (B1604629) group. This N-benzylation and N-methylation distinguish it from many other phenethylamines and have significant implications for its chemical properties and biological interactions. nih.gov

Its structural similarity to methamphetamine, which is N-methylphenethylamine with an alpha-methyl group, is noteworthy. nih.gov However, the presence of the bulky N-benzyl group in BNMPA significantly alters its pharmacological profile compared to its more well-known relative. nih.gov

Historical Perspectives in Synthetic Organic Chemistry

The synthesis of this compound has been documented in academic literature, primarily in the context of creating reference standards for analytical and pharmacological studies. nih.govdtic.mil A documented synthesis involves the reaction of methamphetamine with benzyl chloride in the presence of a base. Another approach involves the reductive amination of a ketone precursor. For instance, researchers have synthesized BNMPA along with its anticipated metabolites for the purpose of developing analytical methods to detect them in biological samples. nih.gov The synthesis and characterization of BNMPA and its derivatives have been crucial for forensic and pharmacological research. nih.govnih.gov

A Chinese patent describes a method for synthesizing (R)-N-benzyl-1-(4-methoxyphenyl)-2-propanamine, a related compound, which involves the hydrogenation of an imine formed from (R)-α-methylphenethylamine and p-methoxyphenylacetone, followed by further reactions. google.com While not directly for BNMPA, this illustrates the synthetic strategies employed for creating complex N-benzylphenethylamines.

Overview of Research Significance in Chemical Neuroscience and Analytical Chemistry

The primary research significance of this compound lies in its role as a specific biomarker for the illicit synthesis of methamphetamine. nih.govnih.govastm.org Its presence in seized drug samples or in the urine of users can indicate that the methamphetamine was produced using a particular synthetic route, providing valuable intelligence for law enforcement and forensic chemists. astm.orgojp.gov Consequently, a significant body of research has focused on developing sensitive and specific analytical methods, such as gas chromatography-mass spectrometry (GC-MS), for its detection in various matrices. nih.govoup.comnih.gov

Compound Information

Compound Name
This compound
Methamphetamine
(R)-N-benzyl-1-(4-methoxyphenyl)-2-propanamine
(R)-α-methylphenethylamine
p-methoxyphenylacetone
N-demethyl-alpha-benzyl-phenethylamine
1,3-diphenyl-2-propanone
1,3-diphenyl-2-propanol
p-OH-α-benzyl-N-methylphenethylamine
Benzyl chloride
Dopamine (B1211576)

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C16H19N nih.gov
Molecular Weight 225.33 g/mol nih.gov
XLogP3 3.9 nih.gov
Exact Mass 225.151749610 Da nih.gov
Topological Polar Surface Area 3.2 Ų nih.gov
Heavy Atom Count 17 nih.gov

Pharmacological Data of this compound

TargetAssayKi (μM)IC50 (μM)Source
Dopamine Transporter [3H]CFT displacement6.05 ± 0.15 nih.gov
Dopamine Uptake [3H]dopamine uptake inhibition5.1 ± 1.4 nih.gov
Serotonin (B10506) Transporter [3H]paroxetine displacement14.5 nih.gov
Alpha-1 Adrenergic Receptor [3H]prazosin displacement11.7 nih.gov
NMDA Receptor (NR1/2A) NMDA-stimulated current inhibition24.6 ± 1.8 nih.gov
NMDA Receptor (NR1/2C) NMDA-stimulated current inhibition24.0 ± 1.5 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H19N

Molecular Weight

225.33 g/mol

IUPAC Name

N-benzyl-N-methyl-2-phenylethanamine

InChI

InChI=1S/C16H19N/c1-17(14-16-10-6-3-7-11-16)13-12-15-8-4-2-5-9-15/h2-11H,12-14H2,1H3

InChI Key

XSFWMVNBEHPQHZ-UHFFFAOYSA-N

Canonical SMILES

CN(CCC1=CC=CC=C1)CC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Pathways for N-Benzyl-N-methylphenethylamine

This compound (BNMPA) is primarily recognized as a characteristic impurity in the illicit synthesis of methamphetamine. nih.gov Its formation is linked to specific starting materials and reaction conditions, particularly in routes commencing from phenyl-2-propanone (P2P).

The synthesis of methamphetamine via the reductive amination of phenyl-2-propanone (P2P, also known as benzyl (B1604629) methyl ketone) is a common method that can lead to the formation of this compound as a byproduct. nih.govreddit.com This pathway involves the reaction of P2P with methylamine. However, the presence of certain impurities in the starting materials can trigger side reactions.

One of the key precursors to BNMPA in this process is dibenzylketone. mdma.chacs.org Dibenzylketone can be present as a byproduct in P2P that has been synthesized from phenylacetic acid. mdma.ch When this contaminated P2P undergoes reductive amination with methylamine, the dibenzylketone reacts alongside the P2P. This reaction yields N-methyl-2-(phenylmethyl)-phenethylamine, which is this compound. mdma.ch

Another proposed pathway involves the reaction of P2P with N-benzylmethylamine. mdma.ch In this scenario, a reductive alkylation-hydrogenolysis reaction occurs. The intended intermediate, N-benzylmethamphetamine, is formed first and then undergoes hydrogenolysis to produce methamphetamine and toluene. mdma.ch The conditions of this synthesis can influence the final product mixture, potentially leaving unreacted intermediates or byproducts like BNMPA.

The Leuckart reaction is another major route for illicit amphetamine and methamphetamine synthesis where this compound has been identified as a significant impurity. mdma.chacs.orgunodc.org This method traditionally involves heating phenyl-2-propanone with N-methylformamide (for methamphetamine) or formamide/ammonium formate (B1220265) (for amphetamine). unodc.org

Several studies have confirmed the presence of BNMPA in methamphetamine synthesized via the Leuckart method. acs.orgnih.gov Its formation is often attributed to the presence of dibenzylketone in the initial P2P starting material, similar to the reductive amination route. acs.org The Leuckart conditions facilitate the reaction of this ketone impurity, leading to the generation of BNMPA. While once thought to be specific to the Leuckart route, studies have shown that BNMPA and dibenzylketone are found in methamphetamine produced by both Leuckart and reductive amination methods, making them non-route-specific impurities. acs.orgnih.gov

The table below summarizes common impurities identified in these synthesis methods.

Synthesis MethodStarting MaterialKey Impurities Identified
Reductive AminationPhenyl-2-propanone (P2P)This compound, Dibenzylketone, 1-Phenyl-2-propanol reddit.comacs.org
Leuckart ReactionPhenyl-2-propanone (P2P)This compound, Dibenzylketone, N-Formylmethamphetamine, 4-methyl-5-phenylpyrimidine (B1615610) acs.orgunodc.org

Synthesis of this compound Analogues and Metabolites for Research

The academic and forensic interest in this compound stems from its status as an impurity in illicitly produced substances. To better understand its behavior and to develop methods for its detection, researchers have synthesized the compound itself, as well as its analogues and expected metabolites. nih.govdtic.mil

The synthesis of analogues of this compound allows for the investigation of structure-activity relationships and the development of analytical standards. Strategies for structural modification often mirror the reductive amination pathways used in its initial formation. For instance, analogues can be created by reacting various substituted phenylacetones with N-benzylmethylamine or by reacting phenyl-2-propanone with substituted N-methylbenzylamines. mdma.chgoogle.com

A general method for preparing N-benzylamines involves the reaction of a benzaldehyde (B42025) with a primary amine to form an imine, which is then reduced via hydrogenation. google.com This principle can be adapted to create a variety of BNMPA analogues for research purposes by selecting different substituted benzaldehydes or phenethylamines. For example, the synthesis of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propanamine, an analogue with a methoxy (B1213986) group on the phenyl ring, has been achieved through the reductive amination of p-methoxyphenylacetone with benzylamine. google.com

To facilitate the detection of this compound in biological samples, it is crucial to identify its metabolic fate. Researchers have predicted and subsequently synthesized its major metabolites based on the known metabolic pathways of structurally similar compounds like benzphetamine. dtic.milnih.gov

The primary anticipated metabolites include:

N-demethyl-alpha-benzyl-phenethylamine (N-demethyl-BNMPA) : Resulting from the removal of the methyl group. nih.govnih.gov

1,3-diphenyl-2-propanone (DP2P) : An oxidized metabolite. nih.govnih.gov

p-hydroxy-N-demethyl-BNMPA : Resulting from N-demethylation and hydroxylation of one of the phenyl rings. nih.gov

p-hydroxy-BNMPA : Resulting from hydroxylation of the para-position of a phenyl ring. nih.govnih.gov

1,3-diphenyl-2-propanol : A reduced form of the ketone metabolite. nih.gov

These compounds have been synthesized in academic laboratories to serve as reference standards for developing and validating analytical methods. nih.govdtic.mil For example, the synthesis of p-OH-BNMPA was crucial for confirming its identity as a major metabolite found in the urine of individuals who had consumed illicitly synthesized methamphetamine containing BNMPA as an impurity. nih.govnih.gov The detection of these specific metabolites provides a marker for the use of such illicitly produced substances. nih.gov

Advanced Chemical Derivatization for Analytical Characterization

For the accurate detection and quantification of this compound and its metabolites in complex matrices like urine, advanced chemical derivatization techniques are often employed, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. nih.govasme.org

Derivatization serves to improve the volatility and thermal stability of the analytes, and to enhance their chromatographic separation and mass spectrometric fragmentation patterns, leading to better sensitivity and specificity. A common and effective method involves acylation with a fluorinated anhydride (B1165640). nih.gov

Specifically, heptafluorobutyric anhydride (HFBA) has been successfully used to derivatize BNMPA and its metabolites. nih.govnih.gov The analytes are extracted from the biological matrix using a liquid-liquid extraction procedure. The resulting extract is then treated with HFBA, which reacts with the amine and hydroxyl functional groups to form heptafluorobutyryl derivatives. These derivatives are more suitable for GC-MS analysis, allowing for low detection limits. For BNMPA and its synthesized metabolites, a limit of detection of 2.5 ng/mL and a limit of quantitation of 25 ng/mL in urine have been reported using this method. nih.gov This derivatization strategy was essential in studies confirming the metabolic profile of BNMPA in humans. nih.gov

The table below details the synthesized metabolites and their analytical characterization data.

CompoundTypeDerivatizing AgentAnalytical MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)
This compoundParent CompoundHFBAGC-MS2.5 ng/mL nih.gov25 ng/mL nih.gov
N-demethyl-BNMPAMetaboliteHFBAGC-MS2.5 ng/mL nih.gov25 ng/mL nih.gov
1,3-diphenyl-2-propanoneMetaboliteHFBAGC-MS2.5 ng/mL nih.gov25 ng/mL nih.gov
1,3-diphenyl-2-propanolMetaboliteHFBAGC-MS2.5 ng/mL nih.gov25 ng/mL nih.gov
p-hydroxy-BNMPAMetaboliteHFBAGC-MS>2.5 ng/mL nih.govN/A
p-hydroxy-N-demethyl-BNMPAMetaboliteHFBAGC-MS>2.5 ng/mL nih.govN/A

Molecular and Biochemical Mechanisms of Action Research

Receptor Binding and Ligand Interaction Profiles

Research into the interaction of N-benzyl-N-methylphenethylamine and its analogs with monoamine transporters has revealed a notable affinity for the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). The addition of an N-benzyl group to phenethylamine (B48288) derivatives can significantly influence their binding properties.

A study on methylphenidate analogs investigated the impact of various substitutions on transporter affinity. An analog with an N-benzyl group, threo-N-benzylmethylphenidate, was found to inhibit the dopamine transporter, and this modification imparted properties that allowed for the distinction between binding at substrate and non-substrate sites on the transporter. nih.gov This particular analog demonstrated a K(int) value of 4.29 microM at a site that interacts with the methylphenidate binding site. nih.gov Furthermore, N-substituted methylphenidate analogs, while being inhibitors of dopamine transport, were observed to significantly lessen the inhibitory effect of amphetamine on dopamine transport. nih.gov

In studies of alpha-benzyl-N-methylphenethylamine (BNMPA), an isomer of this compound, the compound was shown to fully displace the DAT-selective ligand [3H]CFT from rat striatal membranes, exhibiting a Ki value of 6.05 microM. nih.gov BNMPA also demonstrated inhibition of [3H]dopamine uptake into striatal synaptosomes with an IC50 value of 5.1 microM. nih.gov However, it had a minimal effect on the basal efflux of [3H]dopamine and did not affect [3H]norepinephrine efflux from hippocampal slices, suggesting a primary action as a transporter inhibitor rather than a releasing agent. nih.gov Generally, N-benzyl substitution on phenethylamines tends to confer selectivity for serotonin (B10506) receptors over monoamine transporters.

Affinities for monoamine transporters are often compared across a range of compounds. For instance, the affinities of various methylphenidate derivatives were found to be highest for the dopamine transporter, followed by the norepinephrine transporter, and were significantly lower for the serotonin transporter (5HTT). nih.gov The correlation between affinities at DAT and NET for these derivatives was high. nih.gov

The N-benzyl substitution on phenethylamines is a key structural feature that confers high affinity and potent agonism at serotonin 5-HT2A and 5-HT2C receptors. This modification can lead to a profound increase in binding affinity, in some cases up to 300-fold, compared to simpler N-alkyl homologs. nih.govresearchgate.net This substitution also enhances selectivity for the 5-HT2A receptor over the 5-HT2C and 5-HT1A receptors. researchgate.netpsu.edu

Functional assays, such as those measuring phosphatidylinositol (PI) hydrolysis, have confirmed that N-benzyl phenethylamines are potent and highly efficacious agonists at the rat 5-HT2A receptor. nih.govresearchgate.netpsu.edu A study involving a series of 48 N-benzyl phenethylamines found that the compounds generally possessed high affinity for the 5-HT2A receptor, with several exhibiting subnanomolar binding affinities. drugbank.comnih.gov For example, compound 8b in the study showed the highest affinity at 0.29 nM. drugbank.comnih.gov The functional activity of these compounds varied, with compound 1b being the most potent agonist with an EC50 of 0.074 nM. drugbank.comnih.gov

The selectivity for 5-HT2A over 5-HT2C receptors varies among different N-benzyl phenethylamine analogs. While most compounds in one study showed low to moderate selectivity (1- to 40-fold) in binding assays, one compound, 6b, displayed a 100-fold selectivity for the 5-HT2A receptor. drugbank.comnih.gov In functional assays, the selectivity was often higher, with one compound being over 400-fold more selective for the 5-HT2A receptor. drugbank.com

Virtual docking studies suggest that the N-benzyl moiety of these ligands may interact with a specific phenylalanine residue, Phe339(6.51), within the human 5-HT2A receptor. nih.govresearchgate.netpsu.edu This interaction is thought to be crucial for the observed high affinity and potency. nih.govpsu.edu

Receptor SubtypeFindingReferences
5-HT2A N-benzyl substitution leads to a significant increase in binding affinity and functional activity. drugbank.comnih.govnih.gov
5-HT2A N-benzyl phenethylamines are potent and highly efficacious agonists. nih.govresearchgate.netpsu.edu
5-HT2A vs 5-HT2C N-arylmethyl substitution enhances selectivity for 5-HT2A over 5-HT2C. researchgate.netpsu.edu

Investigations into the effects of this compound analogs on the N-methyl-D-aspartate (NMDA) receptor have revealed inhibitory activity. In a study using the isomer alpha-benzyl-N-methylphenethylamine (BNMPA), the compound was found to significantly inhibit NMDA-stimulated currents in oocytes expressing either the NR1/2A or NR1/2C receptor subunit combinations. nih.gov The IC50 values for this inhibition were 24.6 µM and 24.0 µM, respectively. nih.gov This inhibitory action was characterized as being rapid, reversible, and voltage-dependent. nih.gov The modulation of NMDA receptors represents a distinct mechanism of action for this class of compounds, separate from their effects on monoamine systems. nih.gov

The pharmacological profile of this compound analogs extends to other neurotransmitter systems, including the adrenergic system, though interactions with the GABAergic system appear limited.

In electrophysiological studies, the isomer alpha-benzyl-N-methylphenethylamine (BNMPA) at a concentration of 100 µM did not produce significant effects on GABAA chloride currents in cultured neurons. nih.gov

Conversely, BNMPA demonstrated interaction with the adrenergic system. It was found to displace the binding of [3H]prazosin, a selective alpha-1 adrenergic receptor antagonist, from rat cortical membranes with a Ki value of 11.7 µM. nih.gov This indicates that BNMPA has an affinity for alpha-1 adrenergic receptors. nih.gov Additionally, BNMPA displaced the binding of tritiated paroxetine, which binds to the serotonin transporter, with a Ki value of 14.5 µM. nih.gov These findings suggest that the compound has multiple sites of action within the central nervous system. nih.gov

Enzymatic Interactions and Modulatory Activities

Research on structurally related compounds suggests that this compound may interact with the monoamine oxidase (MAO) enzyme system. A study on a series of 4-(O-benzylphenoxy)-N-methylalkylamines found that these compounds act as inhibitors of both MAO-A and MAO-B. nih.gov

Specifically, 4-(O-benzylphenoxy)-N-methylbutylamine (bifemelane) was identified as a competitive inhibitor of MAO-A and a noncompetitive inhibitor of MAO-B in human brain synaptosomes. nih.gov This compound exhibited a significantly higher affinity for MAO-A, with a Ki value of 4.20 µM, compared to its affinity for MAO-B, which had a Ki value of 46.0 µM. nih.gov The inhibition of both MAO-A and MAO-B by this compound was found to be reversible. nih.gov The study also noted that bifemelane (B1207547) itself was not oxidized by either MAO-A or MAO-B. nih.gov These findings indicate that the combination of N-benzyl and N-methyl substitutions on an amine structure can lead to significant engagement with the MAO system.

Intracellular Signaling Pathway Investigations

There are no available studies investigating the effects of this compound on the STAT3 intracellular signaling pathway.

Structure Activity Relationship Sar Studies

Conformational and Substituent Effects on Molecular Interactions

The three-dimensional shape (conformation) of the N-benzylphenethylamine molecule and the nature of its chemical substituents are critical determinants of its ability to bind to and activate receptors.

Early research suggested that N-alkylation of phenethylamines with simple groups like methyl or ethyl led to a significant drop in activity. nih.gov However, the introduction of a larger N-benzyl group was found to be a notable exception, dramatically enhancing both binding affinity and functional activity at 5-HT₂ₐ receptors for many phenethylamine (B48288) compounds. nih.govnih.govmdpi.com

Subsequent investigations focused on the substitution patterns on this N-benzyl ring. Key findings include:

Ortho-Substitution: Placing a substituent at the 2-position (ortho) of the benzyl (B1604629) ring is particularly significant. The presence of a 2-methoxy (-OCH₃) or a 2-hydroxy (-OH) group can dramatically improve binding affinity and functional potency. nih.govresearchgate.net In one extensive study of 48 related compounds, N-(2-hydroxybenzyl) substituted compounds generally demonstrated the highest functional activity at the 5-HT₂ₐ receptor. nih.gov

Hydrogen-Bonding: The enhanced potency from ortho-substituents like methoxy (B1213986) or hydroxy groups is attributed to their ability to act as hydrogen bond acceptors. researchgate.net This interaction is believed to help stabilize the ligand in the receptor's binding pocket.

Selectivity: While many N-benzylphenethylamines show high affinity for both 5-HT₂ₐ and 5-HT₂c receptors, specific substitutions can introduce selectivity. nih.gov For instance, in a series of compounds, replacing a trifluoromethyl (-CF₃) group with a cyano (-CN) group on the phenethylamine ring of an N-(2-hydroxybenzyl) analog retained high affinity for 5-HT₂ₐ while diminishing it for 5-HT₂c, resulting in a 100-fold selective compound. nih.gov

The following table summarizes the in vitro data for a selection of N-benzylphenethylamine analogs, illustrating the effects of substitutions on both the phenethylamine (4-position) and N-benzyl (2'-position) moieties on 5-HT₂ₐ and 5-HT₂c receptor binding and functional activity.

View Interactive TableCompoundPhenethylamine 4-SubstituentN-Benzyl Substituent5-HT₂ₐ Binding (Ki, nM)5-HT₂c Binding (Ki, nM)5-HT₂ₐ Activity (EC₅₀, nM)5-HT₂c Activity (EC₅₀, nM)1bIodo (I)2'-Hydroxy0.54110.074315bTrifluoromethyl (CF₃)2'-Hydroxy1.13.30.22196bCyano (CN)2'-Hydroxy1.11100.48388bEthyl (CH₂CH₃)2'-Hydroxy0.295.80.1415 Data adapted from Hansen et al., 2014. nih.gov Ki (inhibitory constant) and EC₅₀ (half maximal effective concentration) values are measures of binding affinity and functional potency, respectively. Lower values indicate higher affinity/potency.

Modifications to the core phenethylamine structure also play a crucial role in defining the ligand's interaction with receptors. SAR studies have extensively probed the effects of substituents on the phenyl ring of the phenethylamine backbone.

4-Position Substitution: The 4-position of the phenethylamine ring is a key site for modification. Attaching nonpolar substituents such as alkyl or halogen groups at this position generally maintains or enhances binding affinity. researchgate.net In contrast, increasing the size of an alkyl substituent at the 4-position can lead to a drop in functional activity. nih.gov For example, in one series with an N-(2-hydroxybenzyl) group, activity decreased when moving from a 4-methyl to a 4-ethyl and then to a 4-propyl substituent. nih.gov

2,5-Dimethoxy Pattern: Many highly potent N-benzylphenethylamines feature methoxy groups at the 2- and 5-positions of the phenethylamine ring. This substitution pattern is a common feature in a class of potent 5-HT₂ₐ receptor agonists. nih.gov

Interaction Effects: The substituent on the N-benzyl group can influence how the receptor interacts with the substituent on the phenethylamine ring, indicating a complex interplay between different parts of the molecule in achieving an optimal fit within the receptor. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used in medicinal chemistry to predict the biological activity of a compound based on its physicochemical properties. These models build a mathematical relationship between chemical structure and activity.

For N-benzylphenethylamine derivatives, while comprehensive SAR studies have generated a wealth of data, dedicated and publicly available QSAR studies are less common. However, the existing SAR data provides the essential foundation for building such models. For instance, a QSAR equation developed for related baclofen-like compounds revealed that HOMO/LUMO orbital energies were critical for correlating with binding strength. beilstein-journals.org The principles derived from the SAR of N-benzylphenethylamines—such as the positive effect of ortho-hydroxy/methoxy groups on the benzyl ring and the influence of the size and electronics of the 4-position substituent on the phenethylamine ring—are precisely the types of descriptors used to construct predictive QSAR models. nih.gov These models are vital for rational drug design, allowing for the virtual screening of novel compounds and the prioritization of synthetic targets.

Stereochemical Considerations in Biochemical Activity

Stereochemistry—the three-dimensional arrangement of atoms in a molecule—is a critical factor in biochemical activity. Since receptors and enzymes are themselves chiral, they often interact differently with different stereoisomers (enantiomers or diastereomers) of a ligand.

For phenethylamine derivatives, stereochemistry significantly impacts receptor binding and function. Docking simulations of some phenethylamine derivatives with the human dopamine (B1211576) transporter (hDAT) have shown that the (S)-form can be more stable and fit better into the binding site than the (R)-form. nih.govbiomolther.org This stability is often due to specific interactions, such as hydrogen bonds forming between the amine group of the ligand and polar residues like Asp79 in the transporter. nih.govbiomolther.org

In the broader context of N-benzylphenethylamines, research on structurally constrained analogs helps to map the optimal binding conformation. By locking the flexible phenethylamine backbone into a more rigid structure, such as a tetrahydroisoquinoline, researchers can identify the spatial arrangement of the pharmacophoric elements that leads to the highest affinity. researchgate.net These studies confirm that the specific 3D orientation of the aromatic rings and the amine nitrogen is paramount for a productive ligand-receptor interaction.

Analytical Research Methodologies and Advanced Characterization

Spectroscopic Techniques for Structural Elucidation in Research Contexts

Spectroscopic methods are fundamental in the structural analysis of BNMPA, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure confirmation and purity assessment of N-Benzyl-N-methylphenethylamine. In research settings, ¹H and ¹³C NMR are employed to provide a detailed map of the hydrogen and carbon atoms within the molecule, respectively.

For the hydrochloride salt of BNMPA, ¹H NMR analysis is typically conducted using a 400 MHz spectrometer with the sample dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d6). swgdrug.org Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm. swgdrug.org The resulting spectrum displays characteristic signals that correspond to the different protons in the molecule, and their integration values provide a quantitative measure of the protons in each environment. swgdrug.org Key parameters for a typical ¹H NMR experiment include a 90° pulse angle and a 45-second delay between pulses to ensure accurate quantification. swgdrug.org

Table 1: Representative ¹H NMR Data for this compound HCl in DMSO-d6

Chemical Shift (ppm)MultiplicityIntegrationAssignment
9.15-9.25m2HNH₂+
7.20-7.30m10HAromatic protons
3.75m1HCH
3.125m2HCH₂
2.775-2.825m2HCH₂
2.475-2.500m3HCH₃

Data sourced from a monograph by the Drug Enforcement Administration's Special Testing and Research Laboratory. swgdrug.org

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton of the molecule. nih.gov

Advanced Mass Spectrometry (MS) Applications (e.g., GC-MS, LC-MS/MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used for the identification and quantification of this compound, often in combination with chromatographic separation methods. nih.govnih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a frequently employed method for the analysis of BNMPA and its metabolites. nih.govnih.gov In this technique, the sample is first vaporized and separated based on its volatility and interaction with a stationary phase in a gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint for identification. For BNMPA analysis, electron ionization (EI) is commonly used. swgdrug.org The mass spectrum of BNMPA typically shows a molecular ion peak and several characteristic fragment ions. swgdrug.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers enhanced selectivity and sensitivity for the analysis of BNMPA, particularly in complex matrices like biological fluids. nih.gov This technique couples the separation power of liquid chromatography with the specificity of two stages of mass analysis. In LC-MS/MS, the parent ion of interest is selected in the first mass analyzer, fragmented, and then the resulting product ions are analyzed in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and improves the limit of detection. thermofisher.com Electrospray ionization (ESI) is a common ionization technique used in LC-MS for polar molecules like BNMPA. phenomenex.com

Chromatographic Separations for Research Purity and Quantification

Chromatographic techniques are essential for separating this compound from impurities and other compounds in a mixture, allowing for its accurate quantification and purity assessment.

Gas Chromatography (GC) Methodologies for Compound Analysis

Gas chromatography (GC) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. nih.gov The separation in GC is based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a column.

A typical GC method for the analysis of BNMPA involves using a non-polar capillary column, such as one coated with 5% phenyl-methylpolysiloxane (e.g., HP-5MS). swgdrug.org Helium is commonly used as the carrier gas. swgdrug.org The temperature of the oven is programmed to increase over time to ensure the efficient separation of compounds with different boiling points. swgdrug.org The retention time, the time it takes for the analyte to travel through the column, is a characteristic property that can be used for identification when compared to a known standard. swgdrug.org For the analysis of BNMPA and its metabolites in biological samples, derivatization with an agent like heptafluorobutyric anhydride (B1165640) (HFBA) is often performed to improve their volatility and chromatographic properties. nih.govnih.gov

Table 2: Example GC Parameters for this compound Analysis

ParameterValue
ColumnHP-5 MS (30m x 0.25mm x 0.25 µm)
Carrier GasHelium (1.5 mL/min)
Injector Temperature280°C
Oven Program100°C (1 min), then ramp to 280°C at 12°C/min, hold for 9 min
Retention Time~10.05 min

Data sourced from a monograph by the Drug Enforcement Administration's Special Testing and Research Laboratory. swgdrug.org

High-Performance Liquid Chromatography (HPLC) Developments for Quantitative Research

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for the separation, identification, and quantification of a wide range of compounds, including this compound. mdpi.com HPLC utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential interactions of the analyte with the stationary phase.

Developments in HPLC, such as the use of smaller particle sizes in the stationary phase and ultra-high-pressure systems (UHPLC), have led to significant improvements in resolution, speed, and sensitivity. For quantitative research, HPLC is often coupled with a UV detector or a mass spectrometer. mdpi.com The choice of the stationary phase (e.g., C18, chiral) and the mobile phase composition is critical for achieving the desired separation. For the analysis of phenethylamines and their derivatives, reversed-phase HPLC is commonly employed. nih.gov The use of tandem mass spectrometry with liquid chromatography (LC-MS/MS) provides high selectivity and sensitivity, making it a gold standard for quantitative analysis in complex matrices. nih.gov

Advanced Analytical Strategies for Metabolite Research

The study of this compound metabolism involves the identification and quantification of its breakdown products in biological systems. nih.gov Advanced analytical strategies are crucial for this research, as metabolites are often present at low concentrations and in complex biological matrices.

Based on the metabolism of structurally similar compounds like benzphetamine, the predicted major metabolites of BNMPA include N-demethyl-BNMPA, diphenyl-2-propanone, p-hydroxy-BNMPA, and p-hydroxy-N-demethyl-BNMPA. nih.govdtic.mil The analytical approach to studying these metabolites typically involves sample preparation steps such as enzymatic hydrolysis (e.g., with β-glucuronidase) to cleave conjugated metabolites, followed by liquid-liquid extraction to isolate the compounds of interest. nih.govnih.gov

Gas chromatography-mass spectrometry (GC-MS) is a key technique used for the analysis of these metabolites, often after derivatization to enhance their volatility and detection. nih.govnih.gov The detection of BNMPA and its metabolites in biological samples can serve as a marker for its use. nih.govnih.govnih.gov Research has shown that following administration, phenyl-hydroxylated metabolites are the major species detected after hydrolysis, indicating that they are extensively conjugated in the body. nih.gov The development of sensitive and specific analytical methods is essential for accurately profiling the metabolic fate of BNMPA. nih.govnih.gov

Isotope-Labeled Metabolic Flux Analysis (e.g., using 13C-MFA)

Isotope-Labeled Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways. wada-ama.orgresearchgate.net 13C-MFA, a specific application of MFA, utilizes substrates labeled with the stable isotope carbon-13 (13C) as tracers to map the flow of carbon atoms through a metabolic network. nih.gov While direct 13C-MFA studies on this compound are not prominently documented, the methodology's application to related compounds and metabolic systems demonstrates its potential for elucidating its biotransformation dynamics. researchgate.netmdpi.com

The core principle of 13C-MFA involves introducing a 13C-labeled precursor into a biological system, such as cultured hepatocytes. nih.gov As the system metabolizes the labeled compound, the 13C atoms are incorporated into downstream metabolites. By measuring the isotopic labeling patterns in these metabolites, typically using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the relative contributions of different metabolic pathways. nih.govfrontiersin.org

Application to this compound:

A hypothetical 13C-MFA study of this compound would involve synthesizing the compound with 13C atoms at specific positions in its chemical structure. When introduced to a metabolic system (e.g., human liver microsomes or hepatocytes), this labeled compound would undergo various biotransformations.

Key metabolic reactions for this compound that could be quantified include:

N-demethylation: Removal of the methyl group.

N-debenzylation: Cleavage of the benzyl (B1604629) group.

Hydroxylation: Addition of a hydroxyl group to the aromatic rings. nih.gov

By analyzing the mass shifts in the resulting metabolites, 13C-MFA could provide quantitative data on the flux through each of these pathways, revealing which routes are dominant and how they might be interconnected. This goes beyond simple metabolite identification, offering a dynamic view of the metabolic network. wada-ama.org

Table 1: Illustrative 13C-MFA Experimental Design for this compound

ParameterDescription
Isotopic Tracer This compound labeled with 13C at one or more specific carbon positions (e.g., on the phenethyl or benzyl moiety).
Biological System Pooled human liver hepatocytes or microsomes to simulate in vivo metabolism.
Incubation Introduction of the 13C-labeled tracer to the biological system for a defined period to allow for metabolism to reach a steady state. nih.gov
Metabolite Extraction Quenching of metabolic activity and extraction of intracellular and extracellular metabolites.
Analytical Measurement Analysis of metabolite extracts using LC-MS or GC-MS to determine the mass isotopomer distributions (the relative abundances of metabolites with different numbers of 13C atoms).
Flux Calculation Use of computational models to fit the measured isotopomer data to a metabolic network model, thereby calculating the flux values for each reaction. nih.gov

High-Resolution Mass Spectrometry for Comprehensive Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC) such as in LC-QTOF (Quadrupole Time-of-Flight) systems, is an indispensable tool for the comprehensive identification and structural elucidation of drug metabolites. scispace.comnih.gov Its high mass accuracy (typically below 5 ppm error) and resolution allow for the determination of elemental compositions and differentiation between compounds with very similar nominal masses. researchgate.net This capability is crucial for identifying novel or unexpected metabolites of synthetic compounds like this compound.

In the context of metabolite profiling, HRMS is used to screen biological samples (e.g., urine, plasma, or hepatocyte incubates) for the parent compound and all potential biotransformation products. nih.gov Studies on structurally similar N-benzyl substituted phenethylamines (NBOMes) and other novel psychoactive substances have successfully used HRMS to identify a wide array of phase I and phase II metabolites. nih.govnih.gov

Research Findings from Analogous Compounds:

Metabolism studies of this compound using established methods like gas chromatography-mass spectrometry (GC-MS) have identified several key metabolites. nih.gov HRMS would be employed to confirm these structures with greater confidence and to search for additional, minor metabolites. The primary metabolic pathways identified for this compound are N-dealkylation and hydroxylation, leading to several predictable products. nih.gov

Table 2: Known and Predicted Metabolites of this compound for HRMS Profiling

Compound NameChemical FormulaExact Mass (Da)Metabolic PathwayCitation
This compound (Parent) C₁₆H₁₉N225.1517- nih.gov
N-Benzylphenethylamine (N-demethyl BNMPA)C₁₅H₁₇N211.1361N-demethylation nih.gov
p-Hydroxy-N-benzyl-N-methylphenethylamineC₁₆H₁₉NO241.1467Aromatic Hydroxylation nih.gov
p-Hydroxy-N-benzylphenethylamineC₁₅H₁₇NO227.1310N-demethylation, Aromatic Hydroxylation nih.gov
Diphenyl-2-propanoneC₁₅H₁₄O210.1045Oxidative deamination following N-dealkylation nih.gov

HRMS analysis provides not only the accurate mass of the precursor ion but also high-resolution fragmentation data (MS/MS). By analyzing the fragmentation patterns, researchers can pinpoint the exact site of metabolic modification, such as the position of a hydroxyl group on an aromatic ring, which is essential for a complete structural characterization. nih.gov This level of detail is critical for understanding the specific enzymes involved and the potential pharmacological or toxicological implications of each metabolite.

Theoretical and Computational Chemistry Studies

Molecular Docking and Dynamics Simulations for Receptor Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction of a ligand, such as N-Benzyl-N-methylphenethylamine, with a biological receptor at the atomic level. These methods are particularly valuable in understanding the compound's mechanism of action and in the design of new molecules with specific pharmacological profiles.

Studies on the broader class of N-benzyl phenethylamines, to which BNMPA belongs, have shed light on their interactions with serotonin (B10506) receptors, particularly the 5-HT2A receptor. Virtual docking of these compounds into a homology model of the human 5-HT2A receptor has suggested that the N-benzyl moiety plays a crucial role in binding. core.ac.uk It is hypothesized that this part of the molecule interacts with the phenylalanine residue at position 339 (Phe339), while the phenethylamine (B48288) portion is likely to interact with another phenylalanine residue at position 340 (Phe340). core.ac.uk

Molecular dynamics simulations can further refine these static docking poses, providing a dynamic view of the ligand-receptor complex over time. These simulations can reveal the stability of the binding mode, the flexibility of the ligand and receptor, and the role of individual amino acid residues in the binding pocket. For N-benzyl phenethylamines, these simulations can help to elucidate the specific conformational changes in the 5-HT2A receptor that lead to its activation.

Interactive Table: Key Interacting Residues in the 5-HT2A Receptor for N-Benzyl Phenethylamines

Interacting ResiduePositionProposed Interaction with N-Benzyl Phenethylamine
Phenylalanine339 (6.51)Interaction with the N-benzyl moiety
Phenylalanine340 (6.52)Interaction with the phenethylamine portion

Note: The table is based on virtual docking studies of N-benzyl phenethylamines with a human 5-HT2A receptor homology model. core.ac.uk

In Silico Prediction of Binding Sites and Ligand-Target Affinities

The prediction of binding sites and the estimation of ligand-target affinities are central to computational drug discovery and pharmacology. For a compound like this compound, various in silico methods can be employed to identify its potential biological targets and to quantify the strength of its interaction with them.

Homology Modeling: In the absence of an experimentally determined structure of a target receptor, homology modeling can be used to build a three-dimensional model based on the known structure of a related protein. core.ac.uknih.gov This approach has been utilized for serotonin receptors, such as the 5-HT2A receptor, to create a structural framework for docking studies with ligands like N-benzyl phenethylamines. core.ac.uk

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For phenethylamine derivatives, QSAR studies can be used to predict their binding affinity to various receptors based on their physicochemical properties and structural features. nih.gov These models can help to identify the key molecular descriptors that influence the binding affinity and to design new compounds with improved potency.

Machine Learning and Scoring Functions: More advanced computational methods, including machine learning algorithms, are increasingly being used to predict ligand-target affinities. nih.govnih.govmdpi.com These methods can be trained on large datasets of known ligand-receptor interactions to develop scoring functions that can accurately predict the binding affinity of new compounds. nih.govnih.govmdpi.com For this compound, these approaches could be used to screen for potential off-target interactions and to refine its pharmacological profile.

Interactive Table: In Silico Methods for Binding Site and Affinity Prediction

MethodDescriptionApplication to this compound
Homology ModelingBuilding a 3D model of a target protein based on a known template structure. core.ac.uknih.govCreating a model of the 5-HT2A receptor for docking studies. core.ac.uk
QSARCorrelating chemical structure with biological activity. nih.govPredicting binding affinity to various receptors based on molecular descriptors. nih.gov
Machine LearningUsing algorithms to learn from data and make predictions. nih.govnih.govmdpi.comDeveloping scoring functions to predict ligand-target affinities for a range of potential targets. nih.govnih.govmdpi.com

Computational Approaches to Metabolic Pathway Prediction

Understanding the metabolic fate of a compound is crucial for its pharmacological and toxicological assessment. Computational methods can be employed to predict the metabolic pathways of a molecule like this compound, identifying its likely metabolites and the enzymes involved in its transformation.

The metabolic pathways of this compound have been predicted based on its structural similarity to benzphetamine. nih.govnih.gov This approach, known as "read-across," is a common strategy in computational toxicology and drug metabolism studies. Based on the known metabolism of benzphetamine, several major metabolites of BNMPA were predicted. nih.govnih.gov

Subsequent experimental studies in humans have confirmed the presence of these predicted metabolites in urine following the administration of this compound. nih.gov The major metabolites identified include the N-demethylated compound, diphenyl-2-propanone, and various hydroxylated forms, such as para-hydroxy-BNMPA and para-hydroxy-N-demethyl-BNMPA. nih.gov

Interactive Table: Predicted and Confirmed Metabolites of this compound

Predicted MetaboliteMetabolic ReactionConfirmation
N-demethyl-BNMPAN-dealkylationDetected in human urine nih.gov
Diphenyl-2-propanoneOxidative deaminationDetected in human urine nih.gov
para-Hydroxy-BNMPAAromatic hydroxylationMajor metabolite detected in human urine nih.gov
para-Hydroxy-N-demethyl-BNMPAAromatic hydroxylation and N-dealkylationMajor metabolite detected in human urine nih.gov
Diphenyl-2-propanolReduction of diphenyl-2-propanonePredicted based on benzphetamine metabolism nih.gov

Role of N Benzyl N Methylphenethylamine in Forensic and Chemical Intelligence Research

Impurity Profiling for Elucidating Clandestine Synthetic Routes

The chemical analysis of impurities in illicit drug seizures, known as impurity profiling, is a cornerstone of forensic chemical intelligence. morressier.comukm.my Synthetically derived drugs like methamphetamine can be produced through various chemical pathways, each utilizing different precursors and reagents. canberra.edu.au These different synthetic routes invariably result in a unique constellation of by-products, intermediates, and unreacted starting materials that contaminate the final product. ukm.mycanberra.edu.au This collection of impurities serves as a chemical "fingerprint," allowing forensic chemists to deduce the probable synthetic method employed. canberra.edu.au

N-Benzyl-N-methylphenethylamine has been identified as a characteristic by-product in certain clandestine syntheses of methamphetamine. nih.govoup.com Its formation is often associated with synthetic routes that involve 1-phenyl-2-propanone (P2P) and methylamine, particularly when certain contaminants or alternative precursors are used. morressier.comstrath.ac.uk For instance, some variations of the Leuckart reaction or reductive amination methods can lead to its formation. strath.ac.uk The identification of BNMPA in a methamphetamine sample strongly suggests that the synthesis did not use ephedrine (B3423809) or pseudoephedrine as the precursor, but rather a P2P-based method. ukm.my This distinction is critical for law enforcement and intelligence agencies tracking the trafficking of precursor chemicals. nih.gov

Synthesis RouteCommon PrecursorsKey Impurities/By-productsPotential for BNMPA Formation
Reductive Amination 1-phenyl-2-propanone (P2P), Methylamine, Aluminum/Mercury amalgamN,N-dimethylamphetamine, Di(β-phenylisopropyl)amineYes, depending on specific reagents and reaction conditions.
Leuckart Method 1-phenyl-2-propanone (P2P), N-methylformamide or Formamide/MethylamineN-formylmethamphetamine, 4-methyl-5-phenylpyrimidine (B1615610)Yes, considered a potential route-specific impurity. strath.ac.uk
Nagai (HI/Red P) Method Ephedrine or Pseudoephedrine, Hydroiodic Acid, Red PhosphorusIodine-containing compounds, AziridinesNo, this route does not typically involve the precursors that form BNMPA.
Birch Reduction Ephedrine or Pseudoephedrine, Lithium, Anhydrous AmmoniaUnreacted starting materialsNo, this route does not typically involve the precursors that form BNMPA.

Application as a Chemical Marker in Source Attribution Studies of Illicit Substances

The detection of this compound and its metabolites serves as a powerful chemical marker in forensic investigations, helping to establish links between users, seizures, and manufacturing sources. nih.gov Because specific impurities can be characteristic of a particular synthetic method or even a single clandestine laboratory's unique process, their presence can be used to connect disparate drug seizures to a common origin. nih.gov

Research has focused on identifying BNMPA and its metabolites in biological samples from methamphetamine users. nih.govnih.gov The detection of these specific compounds in a user's urine provides a direct link to the consumption of illicitly synthesized methamphetamine, as opposed to pharmaceutical-grade products. nih.govnih.gov Studies have successfully identified several key metabolites, including N-demethyl-BNMPA, diphenyl-2-propanone (DP2P), p-hydroxy-BNMPA (p-OH-BNMPA), and p-hydroxy-N-demethyl-BNMPA. nih.govdtic.mil The presence of these metabolites, particularly the hydroxylated forms, can be detected for up to 24 hours post-ingestion, making them reliable markers for forensic toxicology. nih.gov This capability allows investigators to not only confirm the use of an illicit substance but also to gather intelligence that may help trace the drug back to its manufacturing source or distribution network. nih.gov

Chemical MarkerTypeSignificance in Forensic Analysis
This compound (BNMPA) Parent Compound / ImpurityIndicates a specific P2P-based synthesis route for methamphetamine. nih.gov
N-demethyl-BNMPA MetaboliteA primary metabolite found in urine after consumption of methamphetamine containing BNMPA. nih.govnih.gov
Diphenyl-2-propanone (DP2P) MetaboliteA metabolite detected in urine, indicating exposure to BNMPA. nih.gov
p-hydroxy-BNMPA (p-OH-BNMPA) MetaboliteA major metabolite found in urine, often conjugated, serving as a key marker of consumption. nih.govnih.gov
p-hydroxy-N-demethyl-BNMPA MetaboliteAnother major conjugated metabolite found in urine, confirming ingestion of BNMPA. nih.gov

Advancements in Forensic Analytical Chemistry for Characterization of Analogues

The effective use of compounds like this compound for intelligence purposes relies on sophisticated analytical chemistry. The continuous emergence of novel psychoactive substances (NPS) and designer drug analogues presents significant challenges for forensic laboratories, necessitating constant advancements in analytical methodologies. nih.govcfsre.orgresearchgate.net The characterization of N-benzyl-substituted phenethylamines and their isomers requires highly sensitive and specific techniques to differentiate them from other related substances. ojp.govojp.gov

Gas chromatography-mass spectrometry (GC-MS) has been a foundational technique for the identification of BNMPA and its metabolites. nih.govresearchgate.netsigmaaldrich.com This method allows for the separation of complex mixtures and provides mass spectral data that can be used for structural elucidation and confirmation. nih.govukm.my To enhance sensitivity and detect the very low concentrations found in biological samples, methods often involve a derivatization step, for example, using heptafluorobutyric anhydride (B1165640) (HFBA). nih.govnih.gov

More recent advancements have seen the increased use of liquid chromatography-mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS). researchgate.netoup.com These technologies offer several advantages, including increased sensitivity, the ability to analyze compounds that are not easily volatilized for GC, and the capacity to provide highly accurate mass measurements. cfsre.orgoup.com HRMS is particularly valuable for distinguishing between isomeric compounds, which have the same molecular weight but different structures—a common challenge with designer drugs and synthetic impurities. ojp.govojp.gov These advanced methods are crucial for building comprehensive analytical databases and ensuring the unambiguous identification of chemical markers like BNMPA and its analogues. nih.govojp.gov

Analytical TechniquePrincipleAdvantages for BNMPA and Analogue Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and provides mass-to-charge ratio for identification. researchgate.netWell-established method, provides characteristic fragmentation patterns for library matching. nih.govukm.my
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separates compounds in a liquid phase and uses two stages of mass analysis for high specificity and sensitivity. researchgate.netHigh sensitivity and specificity, suitable for non-volatile and thermally unstable compounds, minimal sample preparation. oup.com
High-Resolution Mass Spectrometry (HRMS) Measures mass-to-charge ratio with very high accuracy, allowing for the determination of elemental composition. cfsre.orgoup.comUnambiguous identification of compounds, differentiation of isomers, detection of unknown analogues without reference standards. cfsre.orgojp.gov

Future Directions and Research Gaps

Exploration of Novel and Efficient Synthetic Pathways

The predominant method for creating N-benzylphenethylamines involves the indirect reductive amination of the corresponding phenethylamines and benzaldehydes. nih.gov This process typically involves the formation of an imine, followed by reduction with an agent like sodium borohydride, and yields the final products as hydrochloride salts in moderate to high yields (46–94%). nih.gov

While effective, there is considerable room for the development of more novel and efficient synthetic strategies. Future research should focus on:

Catalytic Efficiency: Exploring alternative catalytic systems that can improve yield, reduce reaction times, and minimize the use of stoichiometric reducing agents, aligning with the principles of green chemistry.

Stereoselective Synthesis: Developing synthetic routes that allow for precise control over stereochemistry. As the interaction with receptor binding pockets is highly dependent on the three-dimensional shape of the molecule, the ability to synthesize specific enantiomers is crucial for dissecting their pharmacological profiles.

Protecting Group Strategies: Investigating more advanced and selectively removable protecting groups. For instance, research into 4-(alkylamino)benzylamines has shown their potential as effective protecting groups that can be cleaved efficiently under specific conditions using reagents like trifluoroacetic acid (TFA). clockss.org Applying such novel strategies could streamline the synthesis of complex analogues.

A significant challenge lies in the scalability and cost-effectiveness of these syntheses, particularly for creating a diverse library of analogues needed for comprehensive structure-activity relationship (SAR) studies.

Deeper Elucidation of Select Receptor Subtype Interactions and Allosteric Modulation

N-benzylphenethylamines are known for their high affinity for 5-HT₂ receptor subtypes, but often lack selectivity between 5-HT₂A and 5-HT₂C. nih.gov This presents a major research gap and a key area for future investigation.

Key Research Goals:

Achieving Subtype Selectivity: A primary goal is to design analogues with significantly higher selectivity for the 5-HT₂A receptor over the 5-HT₂C receptor, and vice versa. While some compounds have shown impressive selectivity—one analogue demonstrated 100-fold selectivity for 5-HT₂A in binding assays and another over 400-fold selectivity in functional assays—the structural features governing this are not fully understood. nih.gov Systematic modification of both the phenethylamine (B48288) and N-benzyl portions of the molecule is required to map the determinants of selectivity.

Allosteric Modulation: An exciting and largely unexplored frontier is the potential for these compounds to act as allosteric modulators. Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, offering a more nuanced way to fine-tune receptor activity rather than simply turning it on or off. longdom.org Future studies should investigate whether N-benzylphenethylamine analogues can act as Positive Allosteric Modulators (PAMs) or Negative Allosteric Modulators (NAMs) at 5-HT receptors or other neuronal targets. This could lead to compounds with a more refined and potentially safer pharmacological profile. longdom.org

Investigating Broader Receptor Profiles: While the focus has been on serotonin (B10506) receptors, a comprehensive screening against a wider panel of CNS receptors is necessary. The structurally similar compound, alpha-benzyl-N-methylphenethylamine (BNMPA), an impurity in illicit methamphetamine synthesis, has been shown to interact with the dopamine (B1211576) transporter and NMDA receptors. nih.gov A thorough characterization of N-benzyl-N-methylphenethylamine's interactions with these and other targets is a critical gap in the current literature.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) and Functional Potencies (EC₅₀, nM) of Select Phenethylamines

CompoundSubstitution5-HT₂A Ki (nM)5-HT₂C Ki (nM)5-HT₂A EC₅₀ (nM)5-HT₂C EC₅₀ (nM)Selectivity (5-HT₂A vs 5-HT₂C)
2C-B N-unsubstituted2.45.38.913~2-fold
1b N-(2-hydroxybenzyl)0.829.00.07431>400-fold (functional)
6b N-(2-hydroxybenzyl)0.44441.158100-fold (binding)
8b N-(2-hydroxybenzyl)0.291.90.171.5~9-fold (functional)

This table is generated from data presented in research on N-benzyl phenethylamine analogues to illustrate the impact of N-substitution. nih.gov

Advanced Computational Modeling for Comprehensive Mechanism Prediction

Computational methods have already proven invaluable in understanding the interaction between N-benzylphenethylamines and the 5-HT₂A receptor. Virtual docking studies using homology models of the human 5-HT₂A receptor have generated critical hypotheses about the binding mechanism. psu.eduresearchgate.net

These models predicted that the N-benzyl portion of the molecule interacts with a specific amino acid residue, Phenylalanine 339 (Phe339), while the core phenethylamine structure interacts with Phenylalanine 340 (Phe340). psu.eduresearchgate.net These predictions were subsequently supported by site-directed mutagenesis experiments, where mutating these residues dramatically reduced the affinity and potency of the N-benzyl compounds. psu.edu

Future Directions in Computational Modeling:

Dynamic Simulations: Moving beyond static docking models, future research should employ more advanced techniques like molecular dynamics (MD) simulations. MD simulations can model the dynamic movements of the ligand-receptor complex over time, providing deeper insights into the conformational changes that lead to receptor activation.

Predictive SAR: Developing more sophisticated quantitative structure-activity relationship (QSAR) models. By training algorithms on a large dataset of analogues and their corresponding biological activities, it may become possible to accurately predict the affinity and selectivity of novel, unsynthesized compounds, thereby accelerating the discovery process.

Modeling Off-Target Interactions: Expanding computational models to predict potential interactions with other receptors, including different serotonin receptor subtypes and dopamine receptors. This would help in predicting potential side effects and in designing more selective compounds from the outset.

Development of this compound and Analogues as Research Probes for Biological Systems

The high affinity and, in some cases, high selectivity of N-benzylphenethylamine analogues make them ideal candidates for development as molecular probes to study the nervous system. nih.gov Such probes are essential tools for visualizing receptor distribution, quantifying receptor density, and studying receptor function in both healthy and diseased states.

Identified Research Gaps and Opportunities:

Radiolabeling for Imaging: There is a need to synthesize radiolabeled versions of highly potent and selective N-benzylphenethylamine ligands (e.g., with Carbon-11 or Fluorine-18) for use in Positron Emission Tomography (PET) imaging. A successful PET tracer would allow for the in vivo visualization and quantification of 5-HT₂A receptors in the human brain, which could be invaluable for research into psychiatric and neurological disorders.

Fluorescent Probes: The development of fluorescently tagged analogues could enable high-resolution imaging of receptor localization and trafficking in cultured cells and tissue slices using advanced microscopy techniques.

Probes for Understudied Receptors: As the broader pharmacological profile of these compounds is elucidated, analogues that show selective affinity for other targets (e.g., specific NMDA receptor subunits or dopamine transporter) could be developed into probes for those systems as well. nih.gov The detection of metabolites from the related compound BNMPA in urine has been proposed as a marker for tracking illicit drug synthesis, highlighting the potential for these chemical structures to be adapted for diagnostic or forensic purposes. nih.govnih.govnih.gov

By focusing on these future directions, the scientific community can move beyond the initial characterization of this compound and its analogues to fully realize their potential as both therapeutic leads and sophisticated tools for unraveling the complexities of neurobiology.

Q & A

Q. What are the established synthetic routes for N-Benzyl-N-methylphenethylamine, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via reductive amination or Grignard reactions. For example, a two-step approach involves condensing benzaldehyde with methylamine to form an imine intermediate (N-benzylidenemethylamine), followed by reaction with phenethylmagnesium bromide. Key optimization parameters include temperature control (0–5°C for Grignard reactions), stoichiometric ratios (1:1.2 amine:carbonyl), and purification via column chromatography using ethyl acetate/hexane (3:7) . Yield improvements (>75%) are achieved by inert atmosphere (N₂/Ar) and anhydrous solvent conditions.

Q. Which spectroscopic and chromatographic methods are most reliable for confirming structural purity?

  • NMR : ¹H NMR (CDCl₃) shows characteristic peaks: δ 2.3–2.5 ppm (N-CH₃ singlet), δ 3.7 ppm (CH₂-N multiplet), and aromatic protons at δ 7.2–7.4 ppm.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water, 60:40) with UV detection at 254 nm confirm >98% purity.
  • Mass Spectrometry : ESI-MS typically displays [M+H]⁺ at m/z 240.2 .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?

Discrepancies in receptor binding assays (e.g., serotonin vs. dopamine receptor affinity) may arise from assay conditions (e.g., pH, temperature) or stereochemical impurities. Mitigation strategies include:

  • Enantiomeric separation : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15) to isolate R/S isomers.
  • Dose-response curves : Validate activity across multiple concentrations (1 nM–100 µM) in parallel assays (e.g., cAMP inhibition vs. calcium flux). Cross-referencing with structurally analogous compounds (e.g., N,N-dimethylphenethylamine) can clarify mechanistic outliers .

Q. What experimental design considerations are critical for evaluating the compound’s metabolic stability in vitro?

  • Hepatic microsome assays : Use pooled human liver microsomes (0.5 mg/mL) with NADPH regeneration systems. Monitor parent compound depletion over 60 minutes via LC-MS/MS.
  • CYP inhibition screening : Test against CYP3A4/2D6 isoforms using fluorescent probes (e.g., 7-benzyloxyquinoline).
  • Data normalization : Include positive controls (e.g., verapamil for CYP3A4) and adjust for protein binding using equilibrium dialysis .

Methodological Challenges

Q. How should researchers address variability in cytotoxicity profiles across cell lines?

Variability often stems from differential expression of metabolic enzymes (e.g., CYP450s) or transporters (e.g., P-gp). Standardize protocols by:

  • Cell line validation : Use ATCC-authenticated lines (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity).
  • Proliferation normalization : Pre-treat cells with 10% FBS for 24 hours pre-assay.
  • IC₅₀ adjustments : Calculate using Hill coefficients to account for non-linear kinetics .

Q. What strategies are recommended for detecting trace impurities in bulk synthesized material?

  • GC-MS headspace analysis : Identify volatile byproducts (e.g., residual benzaldehyde) with DB-5MS columns.
  • HPLC-DAD/ELSD : Detect non-UV-active impurities (e.g., aliphatic amines) via evaporative light scattering.
  • Limit of detection (LOD) : Achieve ≤0.1% impurity resolution using high-resolution Q-TOF-MS .

Data Interpretation

Q. How can computational modeling complement experimental data in predicting the compound’s pharmacokinetics?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding modes to serum albumin or P450 enzymes. ADMET predictors (e.g., SwissADME) estimate logP (2.8 ± 0.3), solubility (LogS = -3.1), and BBB permeability (0.85). Validate in silico findings with experimental Caco-2 permeability assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.